molecular formula C22H20N2OS B2364918 3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207007-65-5

3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2364918
CAS No.: 1207007-65-5
M. Wt: 360.48
InChI Key: IZNPQXSVAMXTQK-UHFFFAOYSA-N
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Description

3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thieno[3,2-d]pyrimidin-4(3H)-ones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with a benzyl and a tolyl group, contributing to its unique chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an antitubercular agent.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. Thienopyrimidinones have been studied for their antimycobacterial activity against Mycobacterium tuberculosis .

Future Directions

Future research could focus on the synthesis and characterization of this compound, as well as investigation of its potential biological activities. Given the known activities of related thienopyrimidinones, it could be of interest in the development of new antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Benzyl and Tolyl Groups: The benzyl and tolyl groups are introduced through alkylation reactions using suitable alkyl halides in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the specific arrangement of its benzyl and tolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c1-14-5-8-17(9-6-14)19-12-26-21-20(19)23-13-24(22(21)25)11-18-10-15(2)4-7-16(18)3/h4-10,12-13H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNPQXSVAMXTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=C(C=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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